
3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Übersicht
Beschreibung
“3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea” is a compound that contains a urea group, a piperidine ring, and a methylphenyl group . Urea derivatives are known for their wide range of biological activities and are used in the design of various drugs . Piperidine is a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a six-membered piperidine ring, a urea group, and a methylphenyl group . The exact 3D structure would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, urea derivatives are polar compounds that can form hydrogen bonds, which can affect their solubility and stability .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics :
- The study by Renzulli et al. (2011) focused on the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of therapeutic compounds, which could be relevant for compounds similar to "3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea" (Renzulli et al., 2011).
Identification and Characterization of Metabolites :
- The work of Balani et al. (1995) on identifying significant metabolites of L-735,524 in human urine emphasizes the role of metabolite identification and characterization in understanding drug metabolism and potential effects, which may apply to compounds like "this compound" (Balani et al., 1995).
Urinary Biomarkers :
- The study by Zhao et al. (2019) on biomarkers for monomeric aryl phosphate flame retardants provides insight into the use of urinary biomarkers to assess human exposure to specific chemicals, a methodology that could potentially be applied to monitor exposure to "this compound" (Zhao et al., 2019).
Clinical Trials and Therapeutic Applications :
- The research by Rubenstein and Zeitlin (1998) on oral sodium 4-phenylbutyrate in cystic fibrosis patients sheds light on the process of clinical trials and the investigation of therapeutic applications, relevant for any compound being considered for medical use, including "this compound" (Rubenstein & Zeitlin, 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(piperidin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-6-13(7-5-11)17-14(18)16-10-12-3-2-8-15-9-12/h4-7,12,15H,2-3,8-10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBTULRBWHCYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
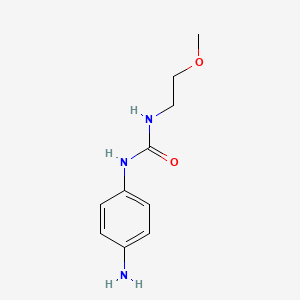
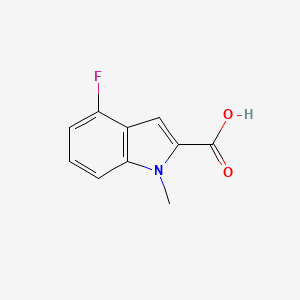
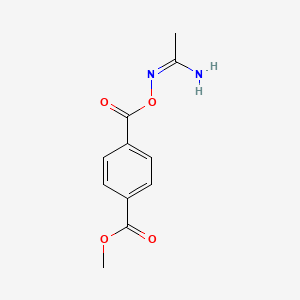
![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)

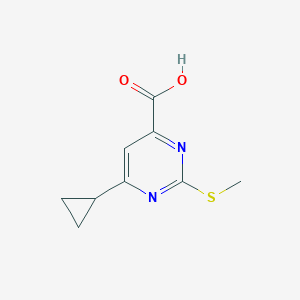
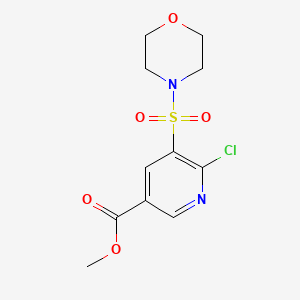
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
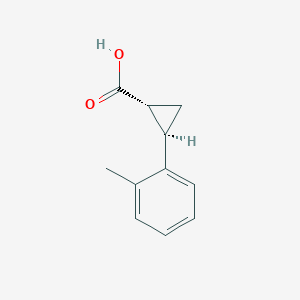
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
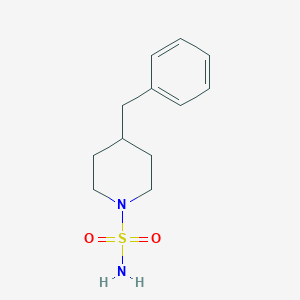
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)